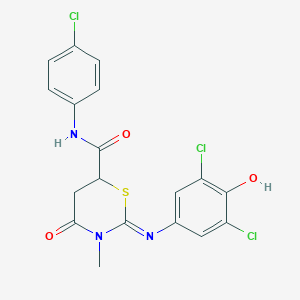![molecular formula C9H10BrN9O3 B389748 5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B389748.png)
5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a tetraazolyl moiety
Vorbereitungsmethoden
The synthesis of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the tetraazolyl moiety: This step involves the reaction of azides with nitriles under specific conditions to form the tetraazole ring.
Coupling reactions: The final step involves coupling the brominated pyrazole with the tetraazolyl intermediate under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and tetraazolyl moiety can also interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide include:
5-chloro-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N’-(2-{5-amino-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an amino group instead of a nitro group.
5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-ethyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Eigenschaften
Molekularformel |
C9H10BrN9O3 |
|---|---|
Molekulargewicht |
372.14g/mol |
IUPAC-Name |
5-bromo-1-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10BrN9O3/c1-5(4-18-15-9(13-16-18)19(21)22)11-12-8(20)6-3-7(10)17(2)14-6/h3H,4H2,1-2H3,(H,12,20)/b11-5+ |
InChI-Schlüssel |
HIFYENZXZVSLAM-VZUCSPMQSA-N |
SMILES |
CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-] |
Isomerische SMILES |
C/C(=N\NC(=O)C1=NN(C(=C1)Br)C)/CN2N=C(N=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B389665.png)
![4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B389666.png)
![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389667.png)
![Ethyl 4-(3-{4-[chloro(difluoro)methoxy]anilino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B389668.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389670.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B389671.png)
![2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389672.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)

![3,4,5-trimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B389676.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389679.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)
![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)
